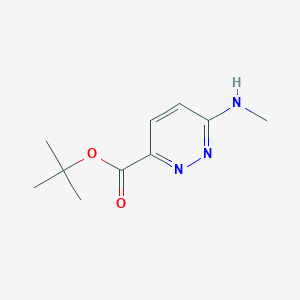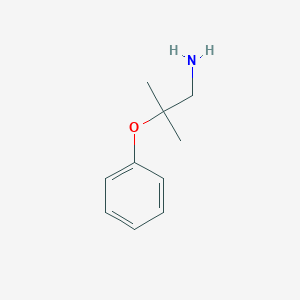![molecular formula C13H16N2O3S B2942607 Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate CAS No. 515861-07-1](/img/structure/B2942607.png)
Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate: is a synthetic organic compound with the molecular formula C13H16N2O3S. This compound is known for its unique structure, which includes a thiophene ring substituted with an ethyl ester, a cyanoacetyl group, and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under various conditions. For instance, the reaction can be carried out without solvent at room temperature or with heating at 70°C for several hours .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as solvent-free reactions or fusion techniques. For example, the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at elevated temperatures (around 150°C) can yield the desired cyanoacetamide derivatives .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetyl group allows for condensation reactions with aldehydes and ketones.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Cyclization Reactions: It can form heterocyclic compounds through cyclization reactions with appropriate reagents.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes or ketones in the presence of a base.
Substitution Reactions: Often use nucleophiles such as amines or thiols.
Cyclization Reactions: May require catalysts or specific conditions such as heating.
Major Products: The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .
Scientific Research Applications
Chemistry: In chemistry, ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities through various reactions .
Biology and Medicine: It can be used in the development of new pharmaceuticals with potential therapeutic effects .
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, including polymers and coatings, due to its reactive functional groups .
Mechanism of Action
The mechanism of action of ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyanoacetyl group, in particular, plays a crucial role in its reactivity. The compound can interact with molecular targets through nucleophilic or electrophilic interactions, leading to the formation of new chemical bonds and the generation of biologically active compounds .
Comparison with Similar Compounds
Ethyl cyanoacetate: A precursor in the synthesis of ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate.
Cyanoacetamide derivatives: These compounds share the cyanoacetyl functional group and exhibit similar reactivity.
Thiophene derivatives: Compounds containing the thiophene ring structure, which is common in many biologically active molecules.
Uniqueness: this compound is unique due to its combination of functional groups, which confer distinct reactivity and potential for forming diverse chemical entities. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]-5-propan-2-ylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-13(17)9-7-10(8(2)3)19-12(9)15-11(16)5-6-14/h7-8H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCOJTPLHAKXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2942532.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2942533.png)
![3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2942537.png)
![Ethyl 2-(4-(4-ethylpiperazin-1-yl)-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942538.png)

![2-cyclopentyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide](/img/structure/B2942540.png)


![(3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2942544.png)

![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-sulfonamide](/img/structure/B2942546.png)
![N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2942547.png)
